molecular formula C6H4FN3O4 B145747 2,4-Dinitro-5-fluoroaniline CAS No. 367-81-7

2,4-Dinitro-5-fluoroaniline

Cat. No. B145747
CAS RN: 367-81-7
M. Wt: 201.11 g/mol
InChI Key: RAGRTYREMCPEIV-UHFFFAOYSA-N
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Description

2,4-Dinitro-5-fluoroaniline is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid, soluble in water and other organic solvents. This compound is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent for the preparation of a variety of fluorinated compounds.

Scientific Research Applications

  • Protein Structure Analysis : Ratney et al. (1967) reported the use of 2,4-Dinitro-5-fluoroaniline in determining protein structure on a micro scale. This compound was reacted with various amino acids and proteins, facilitating the preparation of derivatives for thin-layer chromatography, which is crucial in protein analysis (Ratney, Godshalk, Joice, & James, 1967).

  • Photoaffinity Labeling of Proteins : Wilson et al. (1975) explored the application of 2,4-Dinitro-5-fluorophenylazide, derived from this compound, for photoaffinity labeling of amine groups in proteins. This process is useful for studying protein structure and function, especially for active enzymes (Wilson, Miyata, Erecínska, & Vanderkooi, 1975).

  • Optical Second-Harmonic Generation : Nalwa et al. (1993) synthesized a novel compound, N-octadecyl-2,4-dinitro-5-fluoroaniline, and demonstrated its ability to form stable Langmuir-Blodgett monolayers on solid substrates, which generated second-order optical non-linearities. This finding has implications in the field of molecular engineering and optical applications (Nalwa, Watanabe, Nakajima, & Miyata, 1993).

  • Reactions with Amino Acids and Peptides : Various studies have focused on the reaction of this compound or its derivatives with amino acids and peptides. For instance, Rapp (1963) used this compound in an assay procedure for serum amino acids, demonstrating its utility in biochemical analysis (Rapp, 1963). Additionally, Fermo et al. (1988) described a method for the separation and quantification of amino acids using a derivative of this compound in liquid chromatography (Fermo, Rubino, Bolzacchini, Arcelloni, Paroni, & Bonini, 1988).

Safety and Hazards

2,4-Dinitro-5-fluoroaniline is a toxic compound with potential carcinogenicity and toxicity . It can cause skin and eye irritation . It is advised to use and store it in strict compliance with proper laboratory practices and wearing appropriate protective equipment .

properties

IUPAC Name

5-fluoro-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGRTYREMCPEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190151
Record name 5-Fluoro-2,4-dinitroaniline
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Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

367-81-7
Record name 2,4-Dinitro-5-fluoroaniline
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Record name 5-Fluoro-2,4-dinitroaniline
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Record name 367-81-7
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Record name 5-Fluoro-2,4-dinitroaniline
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Record name 5-fluoro-2,4-dinitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2,4-Dinitro-5-fluoroaniline discussed in the provided research papers?

A1: The research primarily focuses on the use of this compound (FDNDEA) as a derivatizing agent for amino acids, particularly in the context of analyzing protein structure and quantifying hydroxyproline in urine samples. [, , , , ]

Q2: How does this compound interact with amino acids?

A2: this compound reacts with amino acids to form stable, UV-detectable derivatives. This reaction typically occurs at the amino group of the amino acid. [, , ]

Q3: Why is derivatization with this compound beneficial for amino acid analysis?

A3: Derivatization with FDNDEA enhances the detection sensitivity of amino acids in techniques like High-Performance Liquid Chromatography (HPLC). This is because the resulting FDNDEA-amino acid adducts are more easily detectable by UV detectors. [, , ]

Q4: Can you provide an example of a specific application of this compound in analytical biochemistry?

A4: One study describes a method where this compound is used to derivatize hydroxyproline in urine samples after hydrolysis. This allows for the rapid and specific analysis of total urinary hydroxyproline by HPLC, a technique useful in various clinical and research contexts. []

Q5: Are there alternative derivatizing agents used for amino acid analysis?

A5: Yes, o-phthaldialdehyde (OPA) is another common derivatizing agent used in amino acid analysis. One study compares the performance of FDNDEA and OPA for serum amino acid analysis using pre-column derivatization and reversed-phase HPLC. []

Q6: What are the advantages of using this compound over other derivatizing agents like OPA?

A6: While specific advantages depend on the application, FDNDEA derivatives may offer better stability compared to some other derivatizing agents. Further research might be needed to compare and contrast the performance characteristics for specific analytical needs.

Q7: Are there any studies on the structure of this compound and its derivatives?

A7: While the provided research focuses on the application of FDNDEA as a derivatizing agent, one study mentions the use of N-octadecyl-2,4-dinitro-5-fluoroaniline in Langmuir-Blodgett monolayers for optical second-harmonic generation. This suggests investigations into the structural properties of its derivatives for material science applications. []

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